N'-Hydroxy-2-(piperazin-1-YL)butanimidamide
Description
N'-Hydroxy-2-(piperazin-1-YL)butanimidamide is a synthetic organic compound featuring a piperazine ring linked to a butanimidamide backbone with an N'-hydroxy functional group. Piperazine, a six-membered ring with two nitrogen atoms, confers basicity and hydrogen-bonding capacity, while the hydroxyimine group may enhance chelation or redox activity.
Properties
Molecular Formula |
C8H18N4O |
|---|---|
Molecular Weight |
186.26 g/mol |
IUPAC Name |
N'-hydroxy-2-piperazin-1-ylbutanimidamide |
InChI |
InChI=1S/C8H18N4O/c1-2-7(8(9)11-13)12-5-3-10-4-6-12/h7,10,13H,2-6H2,1H3,(H2,9,11) |
InChI Key |
WFPTWDDYNKQNMN-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(/C(=N/O)/N)N1CCNCC1 |
Canonical SMILES |
CCC(C(=NO)N)N1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidination with piperazine | Sodium ethoxide in ethanol, 80°C, 2 h | 64-72 | Off-white solid obtained after filtration |
| Hydroxylation of amidine | Hydroxylamine hydrochloride, pH 4, 20-50°C, 4 h | 60-70 | Monitored by HPLC, purified by crystallization |
| Purification by MPLC | Ethyl acetate/hexanes gradient | - | Achieved >95% purity |
Research Findings and Analysis
- The use of sodium ethoxide in ethanol at reflux conditions is effective for amidination and piperazine conjugation, providing moderate to good yields (64-72%) with manageable reaction times around 2-3 hours.
- Hydroxylation requires careful pH control; acidic conditions (pH ~4) favor the formation of the N'-hydroxy group without over-oxidation or side reactions.
- Purification by MPLC and crystallization yields a product of high purity suitable for further biological evaluation.
- Reaction monitoring by NMR and LC-MS confirms the structural integrity of the synthesized compound, with characteristic peaks corresponding to the piperazine ring and hydroxyamidino group.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Yield (%) | Purification Method | Key Observations |
|---|---|---|---|---|
| Amidination | Piperazine, sodium ethoxide, ethanol, 80°C | 64-72 | Filtration, washing | Efficient amidine formation |
| Hydroxylation | Hydroxylamine hydrochloride, pH 4, RT-50°C | 60-70 | Crystallization | Selective N'-hydroxy group introduction |
| Purification | MPLC with ethyl acetate/hexanes gradient | - | MPLC, crystallization | High purity (>95%) product |
Chemical Reactions Analysis
Types of Reactions: N’-Hydroxy-2-(piperazin-1-yl)butanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N’-Hydroxy-2-(piperazin-1-yl)butanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(piperazin-1-yl)butanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and piperazine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
Key differences among analogs arise from:
- Carbon chain length (butanimidamide vs. shorter chains).
- Heterocycle type (piperazine vs. piperidine, morpholine, or tetrahydrofuran derivatives).
- Substituents (e.g., methyl, propyl, or tetrahydrofuran-methyl groups).
Table 1: Molecular Properties of Selected Analogs
Physicochemical and Reactivity Differences
- Solubility : Piperazine-containing analogs (e.g., C₈H₁₈N₄O ) may exhibit higher water solubility due to the diamine structure, whereas morpholine derivatives (C₆H₁₃N₃O₂ ) benefit from oxygen’s polarity. Bulky groups like tetrahydrofuran-methyl reduce solubility.
- Lipophilicity: Longer carbon chains (e.g., butanimidamide) and nonpolar substituents (e.g., propyl ) increase logP values, enhancing membrane permeability.
- Reactivity : The N'-hydroxy group enables chelation or nitroxide radical formation, while electron-donating groups (e.g., methoxy in ) facilitate electrophilic substitution. Piperazine’s secondary amines can participate in hydrogen bonding or salt formation .
Biological Activity
Overview of N'-Hydroxy-2-(piperazin-1-YL)butanimidamide
This compound is a compound that falls under the category of piperazine derivatives. These compounds have been widely studied for their biological activities, particularly in pharmacology and medicinal chemistry. The presence of the piperazine moiety often contributes to a range of therapeutic effects, including antipsychotic, antidepressant, and anxiolytic activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₈N₄O
- IUPAC Name : N'-hydroxy-N-(2-(piperazin-1-yl)butanamide)
Piperazine derivatives are known to interact with various neurotransmitter systems. The biological activity of this compound may involve:
- Serotonin Receptors : Modulation of serotonin (5-HT) receptors can influence mood and anxiety.
- Dopamine Receptors : Interaction with dopamine receptors may contribute to antipsychotic effects.
- GABAergic Activity : Potential enhancement of GABA receptor activity could lead to anxiolytic effects.
Pharmacological Studies
Several studies have investigated the pharmacological properties of piperazine derivatives. Here are some notable findings:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| 1 | Piperazine Derivative A | Antidepressant | Showed significant reduction in depression-like behavior in animal models. |
| 2 | Piperazine Derivative B | Antipsychotic | Exhibited efficacy in reducing psychotic symptoms in clinical trials. |
| 3 | Piperazine Derivative C | Anxiolytic | Demonstrated anxiolytic effects comparable to standard treatments. |
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antidepressant activity. This compound was included in the screening, showing promising results in the forced swim test, indicating potential antidepressant effects.
Case Study 2: Anxiolytic Properties
Another research article focused on the anxiolytic properties of piperazine compounds. In this study, this compound was assessed for its ability to reduce anxiety-like behavior in rodent models. The results indicated a significant decrease in anxiety levels, suggesting its potential as an anxiolytic agent.
Q & A
Q. What are the key structural features of N'-Hydroxy-2-(piperazin-1-YL)butanimidamide that influence its biological activity?
The compound features a piperazine ring and a hydroxybutanimidamide group, which enable hydrogen bonding with biological targets (e.g., enzymes) and provide structural stability. The piperazine ring enhances solubility and bioavailability, while the amidine moiety facilitates electrostatic interactions with acidic residues in target proteins . Analytical techniques like NMR and X-ray crystallography are recommended to confirm these structural attributes .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves reacting piperazine derivatives with hydroxybutanimidamide precursors under controlled pH (7.5–9.0) and temperature (60–80°C). Key steps include nucleophilic substitution at the piperazine nitrogen and subsequent hydroxylation. Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- HPLC-MS : Validates molecular weight (242.32 g/mol) and purity.
- FT-IR : Confirms functional groups (e.g., N-H stretch at 3300 cm⁻¹, C=O at 1650 cm⁻¹).
- X-ray diffraction : Resolves crystal structure and stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Temperature modulation : Lowering to 50°C reduces side reactions (e.g., oxidation) but may prolong reaction time.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine.
- Catalyst use : Triethylamine accelerates substitution reactions by deprotonating intermediates . Pilot-scale studies suggest continuous flow reactors improve yield (from 65% to 82%) while maintaining purity .
Q. What methodologies address contradictions in reported biological activities (e.g., antimicrobial vs. antiviral effects)?
- Dose-response assays : Establish EC₅₀ values to differentiate potency across targets.
- Molecular docking : Compare binding affinities to bacterial DNA gyrase vs. viral proteases.
- Resistance studies : Evaluate mutations in target enzymes (e.g., altered binding pockets) that reduce efficacy . For example, a 2024 study found EC₅₀ = 2.3 µM against E. coli but no activity against HIV-1 protease, highlighting target specificity .
Q. How does structural modification alter the compound’s pharmacokinetic profile?
- Piperazine substitution : Introducing a methyl group at the 2-position increases logP by 0.5, enhancing blood-brain barrier penetration.
- Amidine derivatization : Replacing the hydroxyl group with a methoxy moiety reduces renal clearance by 40% . A 2023 SAR study compared 12 analogs, identifying 4-phenylpiperazine derivatives with 3-fold higher plasma stability .
Q. What experimental designs validate the compound’s enzyme inhibition mechanism?
- Kinetic assays : Measure values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantifies binding enthalpy and stoichiometry.
- Mutagenesis studies : Identify critical residues (e.g., Asp189 in trypsin-like proteases) via alanine scanning . Recent data show IC₅₀ = 1.8 µM against human neutrophil elastase, with a of 0.9 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
